

High-Resolution Mass Spectrometry for Confirmatory Analysis of Endrin-Ketone

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Compound of Interest

Compound Name: *Endrin-ketone*

Cat. No.: *B13788095*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endrin-ketone is a persistent and toxic transformation product of endrin, an organochlorine pesticide.[1] Its presence in environmental and biological samples is a significant concern due to its potential health risks.[1] High-resolution mass spectrometry (HRMS) offers exceptional selectivity and sensitivity, making it the definitive technique for the unambiguous confirmation and quantification of **Endrin-ketone**, even in complex matrices.[1] This document provides detailed application notes and standardized protocols for the analysis of **Endrin-ketone** using gas chromatography-high-resolution mass spectrometry (GC-HRMS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Chemical Properties and Mass Spectrometry Data

Endrin-ketone is a cyclic ketone with the following key properties:

Property	Value
Chemical Formula	C ₁₂ H ₈ Cl ₆ O[2][3]
Molecular Weight	380.909 g/mol [2][3]
CAS Number	53494-70-5[2][3]
Exact Mass	379.867681 Da[1][4][5]

The high-resolution mass spectrum of **Endrin-ketone** provides a unique fingerprint for its identification. The exact mass of the molecular ion is a critical parameter for confirmation.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for organochlorine pesticides, including **Endrin-ketone**, in various matrices using mass spectrometry-based methods. These values can serve as a benchmark for method development and validation.[1]

Matrix	Analytical Method	LOD	LOQ
Water	GC-ECD	-	2.5 - 20 µg/L[1]
Wildlife Liver & Serum	GC-MS/MS	0.002 - 2.4 µg/kg	0.01 - 7.4 µg/kg[1]
Vegetables	GC-MS	0.02 - 0.26 µg/L	0.06 - 0.87 µg/L[1]
Milk	GC-MS/MS	-	≤ 5 ng/mL[1]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices.[1]

Materials:

- Homogenized sample (10-15 g)
- Water (for samples with low water content)
- Acetonitrile (ACN)
- QuEChERS extraction salt packet (e.g., containing MgSO_4 and NaCl)[1]
- Dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA), C18, and MgSO_4 [1]
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- For samples with low moisture content, add an appropriate amount of water.
- Add 10-15 mL of ACN to the tube.[1]
- Add the QuEChERS extraction salt packet.[1]
- Cap the tube and shake vigorously for 1 minute.[1]
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.[1]
- Transfer an aliquot of the ACN supernatant to a 2 mL d-SPE tube.[1]
- Vortex for 30 seconds.[1]
- Centrifuge at high speed for 5 minutes.[1]
- The resulting supernatant is ready for GC-HRMS or LC-HRMS analysis.[1]

GC-HRMS Protocol for Endrin-Ketone Confirmation

Instrumentation:

- Gas chromatograph (GC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]

GC Conditions:

- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.[6]
- Injector: Split/splitless, 250 °C.[6]
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
- Oven Program: Initial temperature of 120°C for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, and hold for 10 min.[6]

HRMS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 50-500.
- Resolution: >10,000 FWHM.
- Data Processing: Extract the exact mass of the **Endrin-ketone** molecular ion (m/z 379.8677) and its characteristic fragment ions.[1]

LC-HRMS Protocol for Endrin-Ketone Confirmation

Instrumentation:

- Liquid chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[1]

LC Conditions:

- Column: C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid.

- Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.

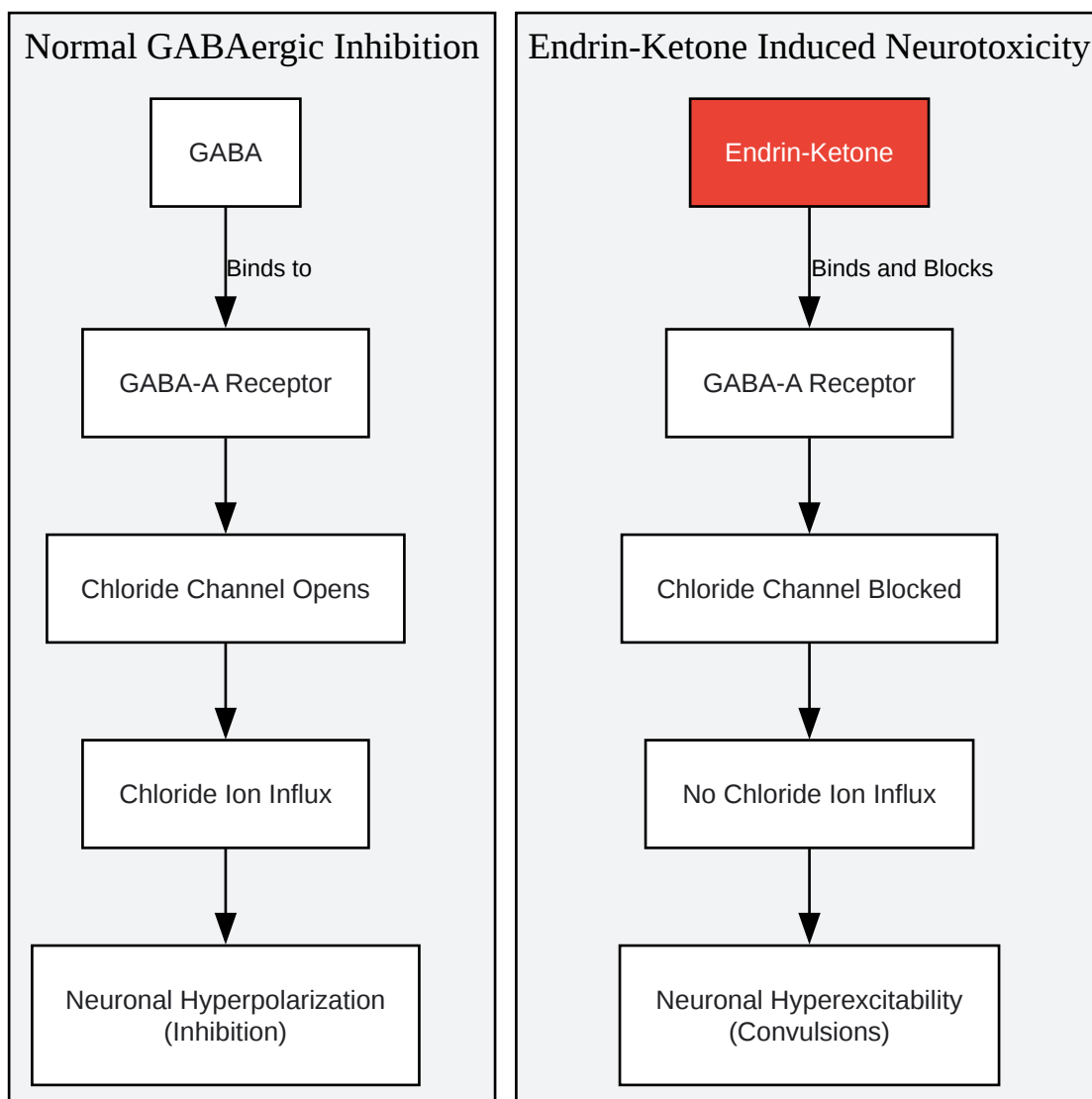
HRMS Conditions:

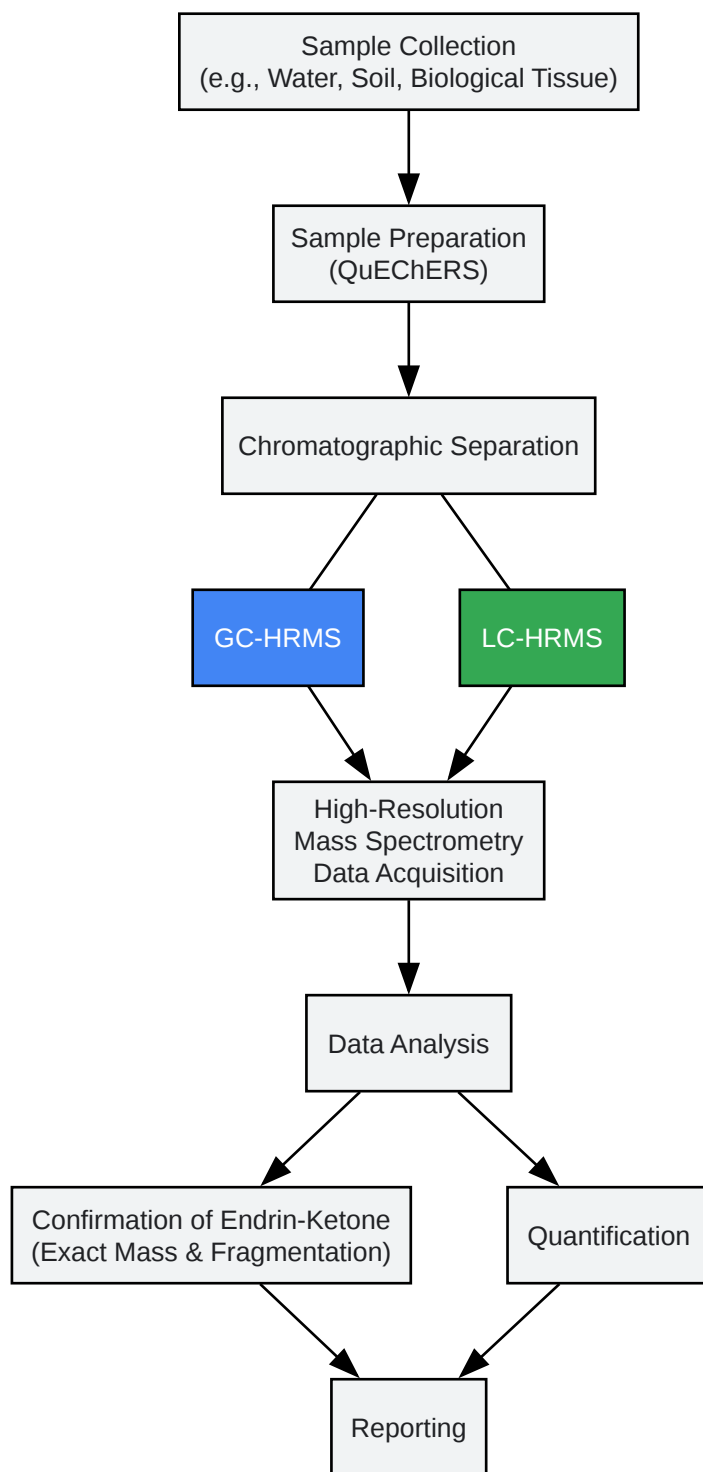
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
- Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 100-600.
- Resolution: >20,000 FWHM.
- MS/MS Fragmentation: Targeted MS/MS of the precursor ion of **Endrin-ketone** (m/z 379.8677) using a collision energy of 20-40 eV to obtain characteristic fragment ions for confirmation.[\[1\]](#)

Signaling Pathway and Experimental Workflow

Mechanism of Neurotoxicity

Endrin and its metabolites, including **Endrin-ketone**, are neurotoxic.[\[1\]](#) Their primary mechanism of action involves the antagonism of the gamma-aminobutyric acid (GABA) system in the central nervous system.[\[1\]](#) Specifically, **Endrin-ketone** binds to the GABA-A receptor, a ligand-gated chloride ion channel, and blocks the influx of chloride ions that normally occurs when GABA binds.[\[1\]](#) This inhibition of inhibitory signaling leads to hyperexcitability of the central nervous system, which can manifest as tremors and convulsions.[\[1\]](#)





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